molecular formula C21H18N2O3 B5038688 ethyl 3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carboxylate

ethyl 3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carboxylate

Cat. No. B5038688
M. Wt: 346.4 g/mol
InChI Key: UXKOKFCWXKARIP-UHFFFAOYSA-N
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Description

The compound “ethyl 3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carboxylate” belongs to a class of organic compounds known as chromenes. Chromenes are aromatic compounds that contain a three-ring system consisting of a benzene ring fused to a heterocyclic pyran ring . This particular compound also contains an ethyl carboxylate group and a pyridinyl group, which may contribute to its chemical properties and potential biological activities.


Molecular Structure Analysis

The molecular structure of chromenes consists of a fused three-ring system. The presence of the ethyl carboxylate group and the pyridinyl group in the compound you mentioned would add additional complexity to the molecular structure. These groups could potentially participate in various chemical reactions and could also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Chromenes can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various pericyclic reactions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size and shape, and the presence of functional groups all influence a compound’s properties. For example, the presence of the ethyl carboxylate group in the compound you mentioned could potentially make it more polar and could influence its solubility in various solvents .

properties

IUPAC Name

ethyl 3-amino-1-pyridin-3-yl-1H-benzo[f]chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-25-21(24)19-17(14-7-5-11-23-12-14)18-15-8-4-3-6-13(15)9-10-16(18)26-20(19)22/h3-12,17H,2,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKOKFCWXKARIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C4=CC=CC=C4C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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